REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH3:7][O:8][C:9]([C:11]1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][C:16](Cl)=[C:17]([F:22])[CH:18]=2)[N:13]([CH2:24][CH3:25])[CH:12]=1)=[O:10]>N1C=CC=CC=1>[CH3:7][O:8][C:9]([C:11]1[C:20](=[O:21])[C:19]2[C:14](=[CH:15][C:16]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[C:17]([F:22])[CH:18]=2)[N:13]([CH2:24][CH3:25])[CH:12]=1)=[O:10]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
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Name
|
1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
with stirring for 5 hrs
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to give crude crystals
|
Type
|
CUSTOM
|
Details
|
The crude crystals were recrystallized from a mixture of methylene chloride and methanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCNCC1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |